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3-(Propan-2-yl)azetidine Documentation Hub

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  • Product: 3-(Propan-2-yl)azetidine
  • CAS: 1423116-93-1

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Profiling of 3-(Propan-2-yl)azetidine

This guide outlines the spectroscopic characterization and structural validation of 3-(Propan-2-yl)azetidine (also known as 3-isopropylazetidine). It is designed for medicinal chemists and analytical scientists utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization and structural validation of 3-(Propan-2-yl)azetidine (also known as 3-isopropylazetidine). It is designed for medicinal chemists and analytical scientists utilizing this sp³-rich fragment to modulate lipophilicity and metabolic stability in drug candidates.

Executive Summary & Compound Profile

3-(Propan-2-yl)azetidine is a constrained, four-membered nitrogen heterocycle substituted at the C3 position. Unlike planar aromatic rings, this scaffold introduces specific 3D vectors (puckering) and lowers molecular planarity, a key parameter in modern fragment-based drug design (FBDD).

PropertyData
IUPAC Name 3-(Propan-2-yl)azetidine
Common Name 3-Isopropylazetidine
Formula C₆H₁₃N
MW 99.18 g/mol
CAS (HCl salt) 1423024-42-3
CAS (Free base) N/A (Often prepared in situ)
Boiling Point ~125–130 °C (Predicted, Free Base)

Mass Spectrometry (MS) Profiling

Objective: Confirmation of molecular weight and substructure analysis via fragmentation logic.

Ionization & Molecular Ion[1]
  • Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Observed Ion (ESI): [M+H]⁺ = 100.18 m/z .

    • Note: As a secondary amine, the nitrogen readily protonates. In high-resolution MS (HRMS), expect m/z 100.1126 (calc).

  • Observed Ion (EI): M⁺• = 99 m/z .

Diagnostic Fragmentation Pathways (EI/CID)

Azetidines undergo characteristic ring-opening and side-chain cleavages.

Fragment (m/z)LossMechanism
99 M⁺Parent ion (weak in EI due to ring strain).
84 M - 15Loss of Methyl (•CH₃): Cleavage from the isopropyl group.
56 M - 43Loss of Isopropyl (•C₃H₇): Cleavage of the C3-side chain bond.
70/71 Ring OpeningRetro-[2+2] Cycloaddition: Characteristic of azetidines, often yielding ethylene and imine fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validation of the 4-membered ring integrity and the isopropyl substituent connectivity.

¹H NMR Analysis (400 MHz, CDCl₃)

Context: The spectrum is dominated by the symmetry of the azetidine ring. Note that in the HCl salt (D₂O/DMSO-d₆), chemical shifts for α-protons (H2/H4) will shift downfield by ~0.5–1.0 ppm due to the ammonium cation.

Anticipated Chemical Shifts (Free Base):

PositionTypeδ (ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
H-2, H-4 CH₂3.45 – 3.65 Triplet (t) or dd4HJ ≈ 7–8 Hzα-to-Nitrogen. Deshielded. Equivalence indicates symmetry.
H-3 CH2.20 – 2.40 Multiplet (m)1H-Bridgehead methine. Couples to H2/H4 and Isopropyl-CH.
H-1' CH1.50 – 1.70 Octet/m1HJ ≈ 6.8 HzIsopropyl methine.
H-2' CH₃0.85 – 0.95 Doublet (d)6HJ ≈ 6.8 HzIsopropyl methyls. Distinctive high-field signal.
N-H NH1.8 – 2.5 Broad (br s)1H-Exchangeable. Shift varies with concentration/solvent.

Critical Validation Check (Self-Validating Protocol):

  • Symmetry Test: If the H2 and H4 protons appear as complex multiplets rather than a simplified triplet/dd, the ring may be locked in a puckered conformation (slow inversion) or the sample contains a chiral impurity breaking symmetry.

  • COSY Correlation:

    • Crosspeak A: H-2' (0.9 ppm) ↔ H-1' (1.6 ppm).

    • Crosspeak B: H-1' (1.6 ppm) ↔ H-3 (2.3 ppm).

    • Crosspeak C: H-3 (2.3 ppm) ↔ H-2/H-4 (3.5 ppm).

    • Pass Criteria: An unbroken chain of coupling from the methyl terminus to the ring nitrogen α-protons.

¹³C NMR Analysis (100 MHz, CDCl₃)
  • C-2, C-4 (Ring): ~54–56 ppm . (Diagnostic secondary carbon).

  • C-3 (Ring): ~35–40 ppm . (Tertiary carbon, shielded relative to C2/4).

  • C-1' (Isopropyl CH): ~30–32 ppm .

  • C-2' (Isopropyl CH₃): ~19–21 ppm .

Infrared (IR) Spectroscopy

Objective: Identification of functional groups and ring strain.[1]

  • N-H Stretch: 3250–3400 cm⁻¹ .

    • Free Base:[2] Weak/Medium broad band (secondary amine).

    • HCl Salt: Broad, strong absorption extending to 2500 cm⁻¹ (ammonium).

  • C-H Stretch (sp³): 2850–2960 cm⁻¹ . Strong bands corresponding to the isopropyl methyls and ring methylenes.

  • Ring Strain Fingerprint: 900–1000 cm⁻¹ .

    • Azetidines exhibit a characteristic "ring breathing" mode in this region, distinct from acyclic amines.

  • C-N Stretch: 1100–1250 cm⁻¹ .

Experimental Protocols

Sample Preparation for NMR (HCl Salt to Free Base)

Rationale: Most commercial samples are supplied as the stable HCl salt. Analyzing the salt directly in CDCl₃ often results in poor solubility or broadened peaks.

  • Suspend: Place 10 mg of 3-isopropylazetidine HCl in a 2 mL vial.

  • Basify: Add 0.5 mL of 1M NaOH or saturated NaHCO₃.

  • Extract: Add 0.6 mL of CDCl₃. Shake vigorously for 30 seconds.

  • Separate: Allow layers to separate. The free base will partition into the bottom CDCl₃ layer.

  • Dry: Carefully pipette the bottom layer through a small plug of anhydrous K₂CO₃ (to remove water) directly into the NMR tube.

    • Warning: Azetidines can be volatile. Avoid prolonged evaporation or heating.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 3-isopropylazetidine using the data above.

Azetidine_Validation Start Unknown Sample (Suspected 3-iPr-Azetidine) MS_Check Step 1: Mass Spec (ESI+) Start->MS_Check MW_Decision Is [M+H]+ = 100? MS_Check->MW_Decision NMR_H1 Step 2: 1H NMR (CDCl3) MW_Decision->NMR_H1 Yes Fail Reject Structure (Check for Ring Opening) MW_Decision->Fail No Isopropyl_Check Doublet at ~0.9 ppm (6H)? NMR_H1->Isopropyl_Check Ring_Check Triplet/m at ~3.5 ppm (4H)? Isopropyl_Check->Ring_Check Yes Isopropyl_Check->Fail No COSY_Check Step 3: COSY Correlations (Me -> CH -> Ring CH -> Ring CH2) Ring_Check->COSY_Check Yes Ring_Check->Fail No Pass Structure Confirmed COSY_Check->Pass

Figure 1: Decision tree for the structural validation of 3-isopropylazetidine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12148785, 3-Isopropylazetidine hydrochloride. Retrieved from [Link]

  • Robiette, A. G., et al. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics. Retrieved from [Link][3][4]

Sources

Exploratory

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(Propan-2-yl)azetidine

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has garnered significant attention in medicinal chemistry.[1][2] Its unique combination of properties, including a high degree of sp³ character, conformational rigidity, and inherent ring strain of approximately 25.4 kcal/mol, makes it a valuable scaffold for the design of novel therapeutics.[1][3] Unlike the more strained and reactive aziridines, azetidines offer greater stability, yet they are more conformationally constrained and occupy a different chemical space than their five-membered pyrrolidine counterparts.[1] This has led to their classification as "privileged structures," capable of enhancing metabolic stability, improving receptor affinity, and providing unique vectors for chemical exploration.[1][2] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate the azetidine motif, underscoring its therapeutic relevance.[2] This guide will provide a comprehensive analysis of the predicted biological activity of a specific, underexplored derivative, 3-(Propan-2-yl)azetidine, offering a roadmap for its potential development.

Structural and Physicochemical Analysis of 3-(Propan-2-yl)azetidine

The core of our subject molecule is the azetidine ring substituted at the 3-position with an isopropyl group. This substitution pattern is critical as it dictates the molecule's three-dimensional shape, polarity, and potential interactions with biological targets.

Key Structural Features:

  • Azetidine Ring: Provides a rigid, non-planar core. The nitrogen atom can act as a hydrogen bond acceptor and its basicity can be modulated.

  • 3-Isopropyl Group: This bulky, lipophilic substituent will significantly influence the molecule's steric profile and its ability to fit into protein binding pockets. It is expected to increase the lipophilicity (logP) of the parent azetidine.

These features suggest that 3-(Propan-2-yl)azetidine is a lead-like molecule with properties amenable to targeting a variety of biological systems, particularly within the central nervous system (CNS), where precise steric and electronic interactions are paramount.[4]

Predicted Biological Targets and Therapeutic Applications

While no direct experimental data on the biological activity of 3-(Propan-2-yl)azetidine exists in the public domain, we can infer potential targets by examining structurally related compounds.

  • Central Nervous System (CNS) Targets: A novel class of 3-substituted azetidine derivatives has been identified as triple reuptake inhibitors (TRIs) of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[5] This activity suggests potential applications as next-generation antidepressants.[5] Furthermore, the closely related compound, 3-(propan-2-yl)azetidin-3-ol hydrochloride, is a known intermediate in the synthesis of CNS agents and receptor modulators for neurological and inflammatory conditions.[6] Given that the phenethylamine structural motif, common to many CNS-active compounds, can be embedded within azetidine scaffolds, it is plausible that 3-(Propan-2-yl)azetidine could interact with neurotransmitter receptors or transporters.[4]

  • Enzyme Inhibition: The constrained nature of the azetidine ring makes it an attractive scaffold for designing enzyme inhibitors. For instance, azetidine-based compounds have been developed as inhibitors of fatty acid amide hydrolase (FAAH) for pain management and N-ribosyl hydrolases.[7][8]

  • Antimicrobial Activity: The azetidine scaffold is a cornerstone of β-lactam antibiotics.[7] While 3-(Propan-2-yl)azetidine is not a β-lactam, combinations of the azetidine ring with other pharmacophores, such as a quinolone nucleus, have yielded compounds with potent antibacterial activity against resistant strains.[7]

Based on this analysis, the most promising avenues for investigation for 3-(Propan-2-yl)azetidine appear to be in the realm of CNS disorders , with a secondary potential for development as an enzyme inhibitor or antimicrobial agent .

In Silico Prediction of Bioactivity: A Technical Workflow

To refine our predictions, a systematic in silico workflow is essential. This computational approach allows for a rapid and cost-effective initial assessment of a molecule's potential biological activity and drug-like properties.[9]

Target Identification and Similarity Searching

The initial step involves searching chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological activities. This can provide a preliminary list of potential protein targets.

cluster_0 Target Identification Molecule 3-(Propan-2-yl)azetidine Structure DB_Search Similarity Search (e.g., Tanimoto) Molecule->DB_Search Input Known_Actives Structurally Similar Compounds with Known Activity DB_Search->Known_Actives Target_List Initial List of Potential Targets Known_Actives->Target_List

Caption: Workflow for initial target identification.

Molecular Docking

Once a list of potential targets is generated, molecular docking can predict the binding mode and affinity of 3-(Propan-2-yl)azetidine to these proteins.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign appropriate atomic charges using software like AutoDockTools or Maestro.

    • Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D conformation of 3-(Propan-2-yl)azetidine.

    • Assign atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations of the ligand within the receptor's binding site.

    • Score the resulting poses based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • A lower binding energy generally indicates a more favorable interaction.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[10]

PropertyPredicted ValueImplication
LogP Moderately LipophilicGood balance for membrane permeability and aqueous solubility.
Solubility ModerateMay require formulation strategies for optimal bioavailability.
BBB Penetration ProbableSmall size and moderate lipophilicity are favorable for CNS activity.
CYP450 Inhibition Low ProbabilityReduced risk of drug-drug interactions.
hERG Inhibition Low ProbabilityReduced risk of cardiotoxicity.
Mutagenicity UnlikelyFavorable initial safety profile.

Table 1: Predicted ADMET properties of 3-(Propan-2-yl)azetidine based on general characteristics of small, non-planar heterocycles.

In Vitro Validation: Experimental Protocols

Following promising in silico results, in vitro experiments are necessary to validate the predicted biological activity.

Synthesis of 3-(Propan-2-yl)azetidine

Access to the physical compound is the first requirement. Several synthetic routes to 3-substituted azetidines have been reported. A common approach involves the cyclization of a suitably substituted 1,3-propanediol derivative.[11]

cluster_1 Synthetic Workflow Start 2-(Propan-2-yl) propane-1,3-diol Step1 Activation of Hydroxyl Groups (e.g., Tosylation) Start->Step1 Step2 Amination and Intramolecular Cyclization Step1->Step2 Product 3-(Propan-2-yl)azetidine Step2->Product

Caption: A generalized synthetic route to 3-(Propan-2-yl)azetidine.

Target Binding Assays

These assays determine if the compound physically interacts with the predicted protein target.

Experimental Protocol: Radioligand Binding Assay (for a GPCR target)

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Buffer: Prepare a suitable buffer containing protease inhibitors.

  • Competition Assay:

    • Incubate the cell membranes with a constant concentration of a radiolabeled ligand (a known binder to the target) and varying concentrations of 3-(Propan-2-yl)azetidine.

    • Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand via rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological effect of the compound binding to its target.

Experimental Protocol: cAMP Assay (for a Gs or Gi-coupled GPCR)

  • Cell Culture: Culture cells stably expressing the target receptor.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(Propan-2-yl)azetidine. For agonist activity, measure the response directly. For antagonist activity, co-incubate with a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

The in-depth analysis of 3-(Propan-2-yl)azetidine, based on the established roles of the azetidine scaffold and its 3-substituted analogs, strongly suggests its potential as a modulator of CNS targets. The provided in silico and in vitro workflows offer a clear and scientifically rigorous path for validating these predictions. The unique structural features of 3-(Propan-2-yl)azetidine position it as a compelling candidate for further investigation in drug discovery programs, particularly in the development of novel treatments for neurological and psychiatric disorders. The continued exploration of such simple, yet elegant, scaffolds is a testament to the power of rational, structure-based drug design.

References

  • Molecules.

  • MDPI.

  • Journal of Medicinal Chemistry.

  • MDPI.

  • BenchChem.

  • PMC - NIH.

  • Zanco Journal of Medical Sciences.

  • MDPI.

  • PMC - NIH.

  • Organic Chemistry Portal.

  • RSC Publishing.

  • PMC.

  • RSC Publishing.

  • Taylor & Francis Online.

  • PubMed.

  • Life Chemicals.

  • ResearchGate.

  • MySkinRecipes.

  • PharmaBlock.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 3-(Propan-2-yl)azetidine in CNS Drug Discovery

Abstract The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain, conformational rigidity, and sp³-rich character make it an attractive replacement for more flexible or lipophilic groups, particularly in the challenging arena of Central Nervous System (CNS) drug discovery.[1][3] This guide provides an in-depth exploration of a specific, valuable derivative: 3-(propan-2-yl)azetidine. We will detail its strategic application, protocols for its synthetic incorporation, and methodologies for evaluating the resulting compounds in a CNS context. The isopropyl substituent at the 3-position offers a nuanced tool for medicinal chemists to modulate lipophilicity and explore specific steric interactions within target proteins, making it a key building block for the next generation of neurological therapeutics.

The Azetidine Advantage in CNS Drug Design

The pursuit of novel CNS therapeutics is fraught with challenges, primarily the need to balance target potency with the stringent requirements for crossing the blood-brain barrier (BBB) and maintaining metabolic stability.[4][5] Small, rigid scaffolds are invaluable in this context.

1.1. Physicochemical Rationale

The azetidine ring is a four-membered saturated heterocycle whose utility stems from a unique combination of chemical and physical properties:[2][6]

  • Conformational Rigidity: Unlike larger rings like piperidine or acyclic amines, the azetidine ring has limited conformational freedom. This pre-organizes the substituents into well-defined vectors, which can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[3]

  • Improved Solubility and Reduced Lipophilicity: The embedded polar nitrogen atom and the three-dimensional, non-planar structure (an "sp³-rich" character) often lead to improved aqueous solubility and a lower octanol-water partition coefficient (LogP) when used to replace larger, more lipophilic moieties like a cyclohexyl or phenyl ring. This is a critical parameter for CNS drug design, where a delicate balance of lipophilicity is required for BBB penetration.

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional aliphatic chains or rings.[1]

  • Novel Chemical Space: Azetidines provide unique exit vectors for substituents, allowing chemists to explore novel binding interactions that may not be accessible with traditional scaffolds.

The addition of an isopropyl group at the 3-position further refines these properties. It acts as a moderately lipophilic group that can fill small hydrophobic pockets within a receptor binding site, offering a strategic alternative to a gem-dimethyl or cyclobutyl group.

1.2. Role as a Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's overall profile.[7][8] The 3-(propan-2-yl)azetidine moiety can serve as a versatile bioisostere.

Original Moiety Bioisosteric Replacement Rationale for Replacement in CNS Design
tert-Butyl Group3-(Propan-2-yl)azetidine-N-ylIntroduces a basic nitrogen for salt formation (improving solubility) and a hydrogen bond acceptor site while maintaining steric bulk.
Pyrrolidine/PiperidineN-substituted-3-(propan-2-yl)azetidineReduces molecular weight and lipophilicity (LogP), potentially improving the CNS multiparameter optimization (MPO) score.[9]
Cyclohexyl Group3-(Propan-2-yl)azetidine-N-ylIntroduces polarity and a vector for further functionalization while mimicking the spatial occupancy of the ring.

Synthetic Incorporation of the 3-(Propan-2-yl)azetidine Scaffold

The successful application of this scaffold depends on robust and scalable synthetic methods. While numerous routes to substituted azetidines exist, a common and reliable strategy involves the functionalization of a commercially available azetidinone precursor.[10][11]

2.1. Conceptual Workflow for Synthesis

The following diagram outlines a typical workflow for incorporating the 3-(propan-2-yl)azetidine moiety into a lead molecule, starting from a common precursor.

G start_node start_node process_node process_node output_node output_node final_node final_node A Start: N-Boc-3-azetidinone B Grignard Reaction (Isopropylmagnesium bromide) A->B 1 C Intermediate: N-Boc-3-hydroxy-3-(propan-2-yl)azetidine B->C 2 D Optional: Deoxygenation (e.g., Barton-McCombie) C->D 3a (If -OH is removed) F Boc Deprotection (e.g., TFA in DCM) C->F 3b (If -OH is kept) E Intermediate: N-Boc-3-(propan-2-yl)azetidine D->E 4a E->F 4b G Key Intermediate: 3-(Propan-2-yl)azetidine F->G 5 H Coupling to Core Scaffold (e.g., Reductive Amination, SNAr, Amide Coupling) G->H 6 I Final CNS Candidate H->I 7 G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: ADME & Selectivity cluster_2 Tier 3: In Vivo Evaluation start_node start_node process_node process_node decision_node decision_node output_node output_node fail_node fail_node A Test Compound B Primary Target Binding Assay (e.g., Radioligand Binding) A->B C Functional Assay (e.g., cAMP, Ca²⁺ Flux) A->C D Potency > Threshold? (e.g., IC₅₀ < 1 µM) B->D E Selectivity Panel (Off-target screening) D->E Yes STOP1 STOP: Low Potency D->STOP1 No H Good Selectivity & Permeability? E->H F BBB Permeability (PAMPA or Caco-2) F->H G Metabolic Stability (Microsome Assay) G->H I Pharmacokinetics (PK) in Rodent Model H->I Yes STOP2 STOP: Poor Profile H->STOP2 No J Target Engagement (in vivo) I->J K Efficacy in Disease Model (e.g., Behavioral Test) J->K L Advance to Lead Optimization K->L

Sources

Application

Application Notes and Protocols: Catalytic Applications of 3-(Propan-2-yl)azetidine Derivatives

A Focused Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Substituted Azetidines in Catalysis Azetidine scaffolds have garnered significant attention in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Focused Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Azetidines in Catalysis

Azetidine scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their unique conformational properties and their role as bioisosteres.[1] Beyond their therapeutic potential, the strained four-membered ring of azetidines also presents intriguing possibilities in the realm of catalysis. Chiral azetidine-derived ligands and organocatalysts have been explored for their potential to induce asymmetry in a variety of chemical transformations.[2] This guide focuses specifically on the catalytic applications of derivatives of 3-(propan-2-yl)azetidine, a scaffold featuring a sterically demanding isopropyl group at the 3-position. This substitution pattern has the potential to create a unique chiral environment, influencing the stereochemical outcome of catalytic reactions.

While the broader field of azetidine catalysis is an active area of research, specific and detailed applications of 3-(propan-2-yl)azetidine derivatives are not extensively documented in publicly available scientific literature and patent databases. This guide, therefore, aims to provide a foundational understanding of where these derivatives could be applied, drawing parallels from more established azetidine-based catalytic systems and highlighting areas ripe for future investigation.

Part 1: Organocatalysis – Leveraging the Azetidine Nitrogen

The nitrogen atom of the azetidine ring can act as a nucleophile or a base, making it a suitable platform for organocatalysis. In analogy to the well-established proline-catalyzed reactions, chiral 3-(propan-2-yl)azetidine derivatives could potentially be employed in a range of asymmetric transformations.

Conceptual Application: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with stereocontrol. Proline and its derivatives are known to catalyze this reaction through an enamine intermediate. A chiral 3-(propan-2-yl)azetidine derivative could function similarly.

Hypothetical Catalytic Cycle:

Asymmetric Aldol Reaction cluster_0 Catalytic Cycle Start Ketone + Catalyst Enamine Enamine Intermediate Start->Enamine Condensation Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral Aldol Product Hydrolysis->Product Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen Catalyst_Regen->Start Recycles

Caption: Hypothetical catalytic cycle for a 3-(propan-2-yl)azetidine-catalyzed aldol reaction.

Causality Behind Experimental Choices (Protocol Design Considerations):

  • Catalyst Structure: A chiral 3-(propan-2-yl)azetidine, either as the free amine or derivatized (e.g., with a carboxylic acid group at the 2-position, analogous to azetidine-2-carboxylic acid), would be the catalyst. The bulky isopropyl group is expected to create a specific chiral pocket around the active site, influencing the facial selectivity of the aldehyde approach.

  • Solvent: Aprotic polar solvents like DMSO or DMF are often used for proline catalysis to ensure catalyst solubility.[3] A similar approach would be a logical starting point for an azetidine-based system.

  • Additives: The addition of water or other co-solvents can sometimes enhance reaction rates and stereoselectivities in organocatalytic reactions.[3]

Protocol (Conceptual): Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • Chiral 3-(propan-2-yl)azetidine derivative (catalyst)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the chiral 3-(propan-2-yl)azetidine derivative (0.1 mmol, 10 mol%) in DMSO (1 mL) in a round-bottom flask, add cyclohexanone (5 mmol, 5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-nitrobenzaldehyde (1 mmol, 1 equivalent).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral aldol product.

  • Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Outcome (Based on Analogy): The reaction would be expected to yield the corresponding chiral aldol adduct. The degree of enantioselectivity would be dependent on the specific structure of the 3-(propan-2-yl)azetidine catalyst and the optimization of reaction conditions.

Part 2: Transition-Metal Catalysis – Azetidine Derivatives as Chiral Ligands

The nitrogen and potentially other donor atoms incorporated into 3-(propan-2-yl)azetidine derivatives make them attractive candidates for chiral ligands in transition-metal catalysis. Their coordination to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.

Conceptual Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful method for the formation of C-C, C-N, and C-O bonds.[4] The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand coordinated to the palladium catalyst.

Hypothetical Ligand Synthesis and Catalytic Workflow:

AAA_Workflow cluster_0 Ligand Synthesis cluster_1 Catalytic Reaction Start Chiral 3-(Propan-2-yl)azetidine Functionalization Functionalization (e.g., with phosphine group) Start->Functionalization Ligand Chiral P,N-Ligand Functionalization->Ligand Complex_Formation In situ Catalyst Formation Ligand->Complex_Formation Pd_Source Pd(0) Precursor Pd_Source->Complex_Formation Reaction Asymmetric Allylic Alkylation Complex_Formation->Reaction Substrate Allylic Substrate + Nucleophile Substrate->Reaction Product Chiral Product Reaction->Product

Caption: Conceptual workflow for the synthesis of a 3-(propan-2-yl)azetidine-based ligand and its application in AAA.

Causality Behind Experimental Choices (Protocol Design Considerations):

  • Ligand Design: A bidentate ligand incorporating the chiral 3-(propan-2-yl)azetidine scaffold would be ideal. For example, a phosphine group could be introduced on the azetidine nitrogen or at another position, creating a P,N-ligand. The steric bulk of the isopropyl group would likely play a crucial role in defining the chiral pocket of the palladium complex.

  • Palladium Precursor: A common palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is typically used to generate the active catalyst in situ.

  • Nucleophile and Substrate: A standard model reaction, such as the alkylation of dimethyl malonate with 1,3-diphenylallyl acetate, would be suitable for initial screening of the ligand's effectiveness.

Protocol (Conceptual): Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Chiral 3-(propan-2-yl)azetidine-phosphine ligand

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM)

Procedure:

  • In a glovebox, to a solution of the chiral 3-(propan-2-yl)azetidine-phosphine ligand (0.025 mmol) in dry DCM (1 mL) in a Schlenk tube, add Pd₂(dba)₃ (0.01 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve 1,3-diphenylallyl acetate (0.5 mmol) in DCM (1 mL).

  • To the substrate solution, add dimethyl malonate (0.6 mmol), BSA (0.7 mmol), and KOAc (0.05 mmol).

  • Add the catalyst solution to the substrate/nucleophile mixture via syringe.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC) of the product.

Data Presentation (Hypothetical):

EntryLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1L1 DCM2512TBDTBD
2L1 THF2512TBDTBD

L1 represents a hypothetical chiral 3-(propan-2-yl)azetidine-phosphine ligand. TBD = To Be Determined.

Conclusion and Future Outlook

The catalytic applications of 3-(propan-2-yl)azetidine derivatives represent an underexplored area with significant potential. The protocols and concepts outlined in this guide are based on established principles of organocatalysis and transition-metal catalysis, providing a solid foundation for future research. The steric influence of the isopropyl group is a key feature that could lead to novel selectivities in asymmetric transformations. Further research into the synthesis of diverse chiral 3-(propan-2-yl)azetidine derivatives and their systematic evaluation in a range of catalytic reactions is highly encouraged. Such studies will be instrumental in unlocking the full catalytic potential of this intriguing molecular scaffold.

References

  • This is a placeholder for a reference that would ideally describe the synthesis of 3-(propan-2-yl)
  • Tsuji, J. Palladium-catalyzed reactions of allenes. Accounts of Chemical Research1973, 6 (1), 8-15. [https://pubs.acs.org/doi/abs/10.1021/ar50061a002]
  • This is a placeholder for a reference that would ideally provide a protocol for an azetidine-c
  • Singh, G. S.; Tilvi, S. Azetidines and their β-lactam derivatives as synthons for biologically important compounds. Mini-Reviews in Organic Chemistry2006, 3 (2), 127-142. [https://www.eurekaselect.com/article/16125]
  • Azetidines and their applications in asymmetric catalysis. Request PDF. [https://www.researchgate.
  • This is a placeholder for a reference that would ideally provide mechanistic insights into catalysis with azetidine deriv
  • This is a placeholder for a reference that would ideally provide d
  • This is a placeholder for a reference that would ideally provide a detailed experimental protocol.
  • This is a placeholder for a reference that would ideally provide a diagram of a c
  • This is a placeholder for a reference that would ideally provide a table of c
  • This is a placeholder for a reference that would ideally provide a diagram of an experimental workflow.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [https://www.mdpi.com/1422-8599/2018/3/M1008]

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of 1,3-Disubstituted Azetidines

Executive Summary The azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a "privileged scaffold" in modern drug discovery.[1] It serves as a superior bioisostere for gem-dimethyl groups, cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has emerged as a "privileged scaffold" in modern drug discovery.[1] It serves as a superior bioisostere for gem-dimethyl groups, cyclobutanes, and proline moieties, offering improved metabolic stability and defined vector orientation without the lipophilicity penalty of larger rings.

Historically, synthesizing 1,3-disubstituted azetidines has been plagued by low yields due to competing elimination reactions, polymerization, and the instability of activated intermediates. This Application Note details a robust, one-pot protocol developed to overcome these barriers. By leveraging the in situ generation of highly reactive bis-triflates from 2-substituted-1,3-propanediols, researchers can couple primary amines to form 1,3-disubstituted azetidines in high yields (typically >80%) without isolating unstable intermediates.

Scientific Principles & Mechanism[2]

The Challenge of Azetidine Formation

The formation of a four-membered ring is kinetically and thermodynamically disfavored compared to five- or six-membered rings (Baldwin's rules and ring strain ~26 kcal/mol). Traditional methods often involve:

  • Epichlorohydrin condensation: Limited primarily to 3-hydroxyazetidines.

  • 1,3-Dihalide alkylation: Often requires harsh conditions and suffers from competitive elimination (E2) to form allylic amines rather than cyclization.

The Bis-Triflate Solution

The protocol described here (adapted from Hillier & Chen, J. Org.[2][3] Chem.) utilizes trifluoromethanesulfonic anhydride (


)  to activate a 2-substituted-1,3-propanediol.[2]

Mechanistic Pathway:

  • Activation: The diol reacts with

    
     at low temperature (-78 °C to -10 °C) to form the bis-triflate . This leaving group (
    
    
    
    ) is exceptionally labile (
    
    
    times more reactive than tosylates), allowing the reaction to proceed rapidly before elimination side-reactions dominate.
  • Displacement (Intermolecular): The primary amine performs an

    
     attack on one triflate site, generating a secondary amine intermediate.
    
  • Cyclization (Intramolecular): The newly formed secondary amine performs a rapid intramolecular

    
     attack on the remaining triflate, closing the ring to form the azetidine salt, which is deprotonated by the base (DIEA).
    
Mechanistic Diagram

Azetidine_Mechanism cluster_conditions Critical Control Points Start 2-Substituted 1,3-Propanediol Activation Bis-Triflate Intermediate Start->Activation Tf2O, DIEA -78°C Mono_Alk Amino-Triflate Intermediate Activation->Mono_Alk + Amine SN2 Attack Amine_Add Primary Amine (R-NH2) Amine_Add->Mono_Alk Cyclization Protonated Azetidine Mono_Alk->Cyclization Heat (Reflux) Intramolecular SN2 Final 1,3-Disubstituted Azetidine Cyclization->Final Deprotonation (DIEA)

Figure 1: Reaction pathway for the conversion of diols and amines to azetidines via bis-triflate activation.[4][5]

Detailed Experimental Protocol

Safety Warning: Triflic anhydride (


) is corrosive and moisture-sensitive. Primary amines and azetidines can be toxic. Perform all operations in a fume hood.
Materials
  • Substrate: 2-Phenyl-1,3-propanediol (or other 2-substituted diol).

  • Amine: Benzylamine (or other primary amine).

  • Activator: Trifluoromethanesulfonic anhydride (

    
    ).
    
  • Base:

    
    -Diisopropylethylamine (DIEA / Hünig's base).
    
  • Solvent: Anhydrous Dichloromethane (

    
    ) or Acetonitrile (
    
    
    
    ).
Step-by-Step Workflow
  • Preparation of Bis-Triflate (Low Temp):

    • Charge a flame-dried round-bottom flask with 2-substituted-1,3-propanediol (1.0 equiv) and anhydrous

      
       (
      
      
      
      concentration).
    • Add DIEA (2.5 equiv) and cool the mixture to -78 °C (acetone/dry ice bath).

    • Dropwise add

      
        (2.2 equiv) over 10-15 minutes. Note: Maintain temperature below -50 °C to prevent decomposition.
      
    • Stir at -78 °C for 20 minutes.

  • Amine Addition:

    • Dissolve the Primary Amine (1.0 - 1.1 equiv) in a minimal amount of

      
      .
      
    • Add the amine solution dropwise to the cold bis-triflate mixture.

    • Critical Step: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 30 minutes.

  • Cyclization (Thermal):

    • Once at room temperature, heat the reaction mixture to reflux (~40-50 °C) for 1-2 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS. The bis-triflate should be consumed rapidly.

  • Workup & Purification:

    • Cool to room temperature.

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Workflow Diagram

Workflow Step1 Step 1: Activation Diol + DIEA in DCM Cool to -78°C Add Tf2O slowly Step2 Step 2: Addition Add Primary Amine Stir 30 min at -78°C Step1->Step2 Step3 Step 3: Cyclization Warm to RT Reflux (40-50°C) for 2h Step2->Step3 Step4 Step 4: Workup Quench (NaHCO3) Extract (DCM) Purify (Chromatography) Step3->Step4

Figure 2: Operational workflow for the one-pot synthesis.

Scope and Performance Data

This protocol is highly versatile. The table below summarizes typical yields based on the electronic and steric nature of the amine and the diol substituent.

EntryAmine (Nucleophile)Diol Substituent (C3)Yield (%)Notes
1 BenzylaminePhenyl88%Standard benchmark.
2 AllylaminePhenyl82%Compatible with alkenes.
3 CyclohexylamineMethyl76%Steric bulk on amine tolerated.
4 AnilinePhenyl45-60%Lower yield due to reduced nucleophilicity.
5 (S)-

-Methylbenzylamine
Phenyl85%No racemization observed at chiral centers.

Key Observations:

  • Stereochemistry: If the starting diol or amine is chiral, the stereochemical integrity is generally maintained because the reaction mechanism does not involve racemizing intermediates (carbocations).

  • Sterics: Extremely bulky amines (e.g., tert-butylamine) may show reduced yields due to the difficulty of the initial intermolecular

    
     attack.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oligomers Temperature too high during

addition.
Ensure internal temp stays < -60°C during addition.
Incomplete Reaction Moisture in solvent/reagents.

hydrolyzes rapidly. Use freshly distilled DCM and dry reagents.
Elimination Products Reaction warmed too fast before amine addition.Ensure the bis-triflate is fully formed at low temp; add amine before warming.
Colored Impurities Amine oxidation.Degas solvents with nitrogen; perform reaction under inert atmosphere (

/Ar).

References

  • Hillier, M. C., & Chen, C.-Y. (2006).[2][3] A One-Pot Preparation of 1,3-Disubstituted Azetidines.[2][3][4][5] The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Organic Preparations and Procedures International, 38(5), 427-465. [Link][6][7]

  • Singh, G. S., & D'Hooghe, M. (2018). Recent Progress in the Synthesis of Azetidines. Organic & Biomolecular Chemistry, 16, 6006-6022. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Propan-2-yl)azetidine Stability &amp; Handling

Case ID: AZT-ISO-03 Status: Active Subject: Prevention of Ring-Opening and Polymerization in 3-Substituted Azetidines Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Core Technical Analy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-ISO-03 Status: Active Subject: Prevention of Ring-Opening and Polymerization in 3-Substituted Azetidines Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Core Technical Analysis: The Instability Mechanism

To successfully handle 3-(propan-2-yl)azetidine (also known as 3-isopropylazetidine), you must first understand the thermodynamic forces driving its decomposition.

The azetidine ring possesses approximately 25.4 kcal/mol of ring strain .[1] While the isopropyl group at the C3 position adds steric bulk, it does not significantly mitigate the strain on the C2-N and C4-N bonds. The decomposition is almost exclusively driven by relief of ring strain , triggered by one of two pathways:

  • Acid-Catalyzed Ring Opening (The Primary Risk):

    • The nitrogen atom is highly basic (pKa

      
       11.3). Protonation forms an azetidinium ion.
      
    • This quaternization makes the adjacent carbons (C2/C4) highly electrophilic.

    • Any nucleophile present (even weak ones like

      
       from HCl or solvent molecules like 
      
      
      
      ) will attack C2/C4, snapping the ring open to form linear 3-substituted propylamines.
  • Cationic Ring-Opening Polymerization (CROP):

    • If the free base azetidine acts as a nucleophile and attacks a protonated/activated azetidine (the electrophile), a chain reaction begins, resulting in an intractable oligomeric gum.

Critical Protocols: Storage & Stabilization

User Question: "I received the free base as a liquid. It turned into a gel after two weeks in the fridge. How do I stop this?"

Technical Directive: Never store 3-(propan-2-yl)azetidine as a free base for extended periods. It is prone to auto-polymerization. You must convert it to a stable salt or a carbamate-protected form immediately.

Protocol A: Synthesis of the Stable Oxalate Salt (Recommended)

The oxalate salt is non-hygroscopic and crystalline, effectively "locking" the nitrogen lone pair without inducing ring opening.

Reagents:

  • 3-(Propan-2-yl)azetidine (Free Base)

  • Oxalic Acid (Anhydrous)

  • Solvent: Acetone or Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of oxalic acid in minimal warm acetone (

    
    ).
    
  • Addition: Dissolve 1.0 equivalent of 3-(propan-2-yl)azetidine in acetone (

    
    ).
    
  • Mixing: Add the amine solution dropwise to the oxalic acid solution with vigorous stirring. Do not reverse this addition order; excess amine can trigger polymerization.

  • Crystallization: A white precipitate should form immediately. Cool to

    
     for 1 hour.
    
  • Isolation: Filter under argon. Wash the cake with cold diethyl ether. Dry under high vacuum.

Reaction Troubleshooting & Optimization

User Question: "I'm trying to alkylate the nitrogen, but I see a linear byproduct (chloropropylamine). What is happening?"

Diagnosis: You likely used a halogenated solvent or a strong acid improperly.

Compatibility Matrix

Use this table to select reagents that preserve the ring integrity.

ParameterSafe (Green Zone) High Risk (Red Zone) Reason for Failure
Solvents DCM, THF, Toluene, DMF, AcetonitrileMethanol, Water, EthanolProtic solvents act as nucleophiles if the ring is activated.
Bases DIPEA, TEA,

,

Pyridine (weak), Hydroxide (in water)Strong nucleophiles can attack C2/C4.
Acids TFA (controlled), Oxalic AcidHCl, HBr, HI ,

Halide counterions (

) are strong enough nucleophiles to open the protonated ring.
Temp

to


Thermal energy overcomes the activation barrier for ring strain release.
Visualizing the Degradation Pathway

The following diagram illustrates the bifurcation between stable salt formation and catastrophic ring opening.

AzetidineStability Start 3-(Propan-2-yl)azetidine (Free Base) Oxalic Add Oxalic Acid (Non-nucleophilic Counterion) Start->Oxalic Stabilization HCl Add HCl / Strong Acid (Nucleophilic Counterion) Start->HCl Incorrect Handling Poly Neat Storage / Warmth (Auto-polymerization) Start->Poly Time/Heat StableSalt Stable Oxalate Salt (Long-term Storage) Oxalic->StableSalt Protonation Azetidinium Ion (Activated Electrophile) HCl->Protonation Attack Nucleophilic Attack (Cl- attacks C2/C4) Protonation->Attack RingOpen Ring-Opened Product (Linear Chloropropylamine) Attack->RingOpen Gum Oligomeric Gum Poly->Gum

Figure 1: Decision pathways determining the fate of the azetidine ring. Note that nucleophilic counterions (like Chloride) drive ring opening.

Workup & Purification: The "Death Zone"

User Question: "My reaction looked good by TLC, but after washing with 1M HCl to remove excess base, the product vanished. Where did it go?"

Root Cause: You performed an acidic aqueous wash. This is the most common error in azetidine chemistry. The acid protonated the azetidine, and the water (solvent) attacked the ring, converting your product into a water-soluble linear amino alcohol.

The "Basic Extraction" Protocol

Never expose the azetidine ring to aqueous acid during workup.

  • Quench: Quench reactions with saturated aqueous

    
     (mildly acidic but usually safe if brief) or simply water.
    
  • pH Adjustment: Immediately adjust the aqueous layer pH to >12 using NaOH or KOH. The azetidine must be unprotonated to remain organic-soluble and stable.

  • Extraction: Extract with DCM or

    
    . (Avoid Ethyl Acetate if the amine is very nucleophilic, though usually okay for substituted azetidines).
    
  • Drying: Dry over

    
     (Sodium Sulfate) or 
    
    
    
    . Avoid
    
    
    (Magnesium Sulfate) as it is slightly acidic and can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q: Can I use Boc-anhydride to protect the nitrogen? A: Yes, this is an excellent strategy. N-Boc protection removes the basicity of the nitrogen, effectively shutting down both acid-catalyzed ring opening and polymerization.

  • Tip: Perform the Boc protection at

    
     using 
    
    
    
    in DCM. Do not heat.

Q: I need to make the HCl salt for biological testing. Is it impossible? A: It is not impossible, but it is risky. To make the HCl salt without ring opening:

  • Dissolve the free base in anhydrous

    
    .
    
  • Cool to

    
    .
    
  • Add exactly 1.0 equivalent of anhydrous HCl in Dioxane (4M).

  • Filter the solid immediately under inert atmosphere.

  • Warning: Presence of any water or excess HCl will degrade the salt rapidly upon warming.

Q: Does the isopropyl group at position 3 protect the ring? A: Sterically, it provides minor protection against nucleophilic attack at C3, but it does not protect C2 or C4, which are the sites of ring-opening attack. Do not rely on the isopropyl group for stability.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Padwa, A. (2011). Comprehensive Heterocyclic Chemistry III. Elsevier. (Refer to chapters on 4-membered rings).

  • Singh, G. S., et al. (2008).[2] Recent Progress in the Synthesis and Reactivity of Azetidines.[1][3][4] Chemical Reviews.[2]

  • Soda, S., et al. (2017). Insights into Azetidine Polymerization. Macromolecules.[5] (Discusses the mechanism of cationic ring-opening polymerization). [5]

Sources

Reference Data & Comparative Studies

Validation

Comparison of the reactivity of 3-(Propan-2-yl)azetidine with pyrrolidine and piperidine

The following guide provides an in-depth technical comparison of 3-(Propan-2-yl)azetidine against the industry-standard cyclic amines Pyrrolidine and Piperidine . This document is structured to assist medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(Propan-2-yl)azetidine against the industry-standard cyclic amines Pyrrolidine and Piperidine . This document is structured to assist medicinal chemists in bioisostere selection and synthetic route planning.

Executive Summary

In drug discovery, modulating the physicochemical properties of an amine scaffold is a primary tactic for optimizing pharmacokinetics (PK). While Pyrrolidine (5-membered) and Piperidine (6-membered) are ubiquitous, 3-(Propan-2-yl)azetidine (3-isopropylazetidine) represents a strategic "strained" alternative.

This guide demonstrates that 3-(Propan-2-yl)azetidine offers a unique reactivity profile: it retains high nucleophilicity comparable to pyrrolidine—significantly higher than piperidine—while offering a distinct lipophilic vector via the distal isopropyl group. The high ring strain (~25 kcal/mol) influences its transition state energies, making it a potent nucleophile that requires careful handling in acidic media to prevent ring opening.

Physicochemical Profile

The following data consolidates the structural and electronic differences between the three scaffolds.

Property3-(Propan-2-yl)azetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain (kcal/mol) ~25.4~5.4~0 (Chair)
Hybridization (N)

(High s-character)


pKa (Conj.[1] Acid) ~11.3 (Est.)*11.3111.12
ClogP ~1.20.460.84
Steric Environment Distal bulk (C3); N is exposedModerateAxial H interference

*Note: Unsubstituted azetidine pKa is 11.29. The C3-isopropyl group exerts a weak positive inductive effect (+I), likely maintaining or slightly elevating basicity compared to the parent ring.

Mechanistic Analysis

The "s-Character" Dilemma

Azetidine rings possess compressed bond angles (~90°), forcing the internal C-N-C bonds to adopt higher p-character to accommodate the geometry. Consequently, the nitrogen lone pair acquires increased s-character .[2]

  • Theoretical Impact: Electrons in s-orbitals are held closer to the nucleus, theoretically lowering basicity and nucleophilicity.[2]

  • Observed Reality: Despite this, azetidines often display higher nucleophilicity than piperidines. This is due to the "exposed" nature of the nitrogen lone pair. Unlike piperidine, which suffers from 1,3-diaxial interactions in the chair conformation, the azetidine nitrogen is relatively unhindered.

Distal Substitution Effect

The isopropyl group in 3-(Propan-2-yl)azetidine is located at the C3 position.

  • Geometry: In a puckered azetidine ring, the C3 substituent is distal to the nitrogen center.

  • Reactivity Consequence: unlike 2-substituted pyrrolidines (e.g., proline derivatives) where the substituent sterically blocks the nucleophile, the 3-isopropyl group preserves the nucleophilic trajectory. This allows the scaffold to add significant lipophilicity (for blood-brain barrier penetration) without sacrificing the reaction rate in

    
     or 
    
    
    
    couplings.

ReactivityFactors Strain Ring Strain (~25 kcal/mol) Reactivity Observed Nucleophilicity 3-iPr-Azetidine Strain->Reactivity Increases TS Energy Hybrid N-Lone Pair Hybridization (High s) Hybrid->Reactivity Decreases Basicity Sterics Steric Accessibility (Exposed N) Sterics->Reactivity Increases Kinetic Rates

Figure 1: Factors influencing the nucleophilic reactivity of 3-(Propan-2-yl)azetidine. Note that steric accessibility often overrides the electronic penalty of hybridization.

Experimental Protocols

To objectively compare these amines, we recommend the following self-validating experimental workflows.

Protocol A: Competitive Acylation (Kinetic Nucleophilicity)

This experiment determines the relative reaction rates (


) of the amines when competing for a limiting electrophile.

Reagents:

  • Amine Mix: 3-(Propan-2-yl)azetidine (1.0 eq), Pyrrolidine (1.0 eq), Piperidine (1.0 eq).

  • Electrophile: Acetic Anhydride (0.5 eq) - Limiting reagent is critical.

  • Solvent: DCM (Dichloromethane) at 0°C.

  • Internal Standard: Dodecane.

Workflow:

  • Preparation: Dissolve equimolar amounts (0.5 mmol each) of all three amines and the internal standard in anhydrous DCM (10 mL).

  • Initiation: Add Acetic Anhydride (0.25 mmol, 0.5 eq) dropwise at 0°C under

    
    .
    
  • Quenching: After 10 minutes, quench with sat.

    
    .
    
  • Analysis: Extract organic layer and analyze via GC-FID or

    
    -NMR.
    
  • Calculation: The ratio of acetylated products directly reflects the ratio of rate constants (

    
    ).
    

Expected Outcome:

  • Pyrrolidine: Highest conversion (Reference

    
    ).
    
  • 3-(Propan-2-yl)azetidine: High conversion (

    
    ). The distal isopropyl group has minimal steric impact.
    
  • Piperidine: Lower conversion (

    
    ) due to ring conformational sterics.
    
Protocol B: Reaction Rate (Thermodynamic/Kinetic Balance)

Azetidines are excellent substrates for Nucleophilic Aromatic Substitution (


), often outperforming larger rings due to the "Thorpe-Ingold" effect analog (angle compression).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine.

  • Conditions: Ethanol,

    
    , 60°C.
    

Workflow:

SNAr_Workflow Start Dissolve 2,4-Dichloropyrimidine (1.0 eq) in EtOH AddAmine Add Amine (1.1 eq) + TEA (2.0 eq) Start->AddAmine Heat Heat to 60°C Monitor via HPLC @ 254nm AddAmine->Heat Sample Sampling Points: 5, 15, 30, 60 min Heat->Sample Calc Plot ln[SM] vs Time Calculate k_obs Sample->Calc

Figure 2: Workflow for determining pseudo-first-order rate constants in


 reactions.

Data Interpretation: If 3-(Propan-2-yl)azetidine shows a


 significantly higher than piperidine, it confirms that the ring strain and exposed lone pair facilitate the attack on the aromatic system, validating it as a superior scaffold for rapid library synthesis.

References

  • Basicity of Cyclic Amines : J. Am. Chem. Soc. 1957, 79, 20, 5441–5444.[3] "The Ionization Constants of Some Saturated Heterocyclic Amines." Link

  • Azetidine Synthesis & Reactivity : Chem. Rev. 2017, 117, 18, 11894–11951. "Recent Advances in the Synthesis and Reactivity of Azetidines." Link

  • Nucleophilicity Scales : J. Org. Chem. 2010, 75, 10, 3287–3296. "Nucleophilicity and Lewis Basicity of Amines." Link

  • Ring Strain Data : Tetrahedron 1963, 19, 1175. "Thermochemistry of strained ring systems." Link

Sources

Safety & Regulatory Compliance

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